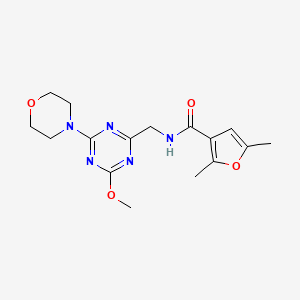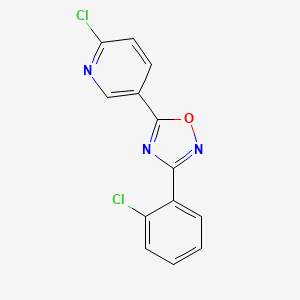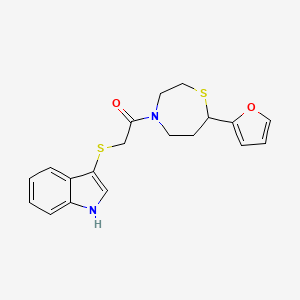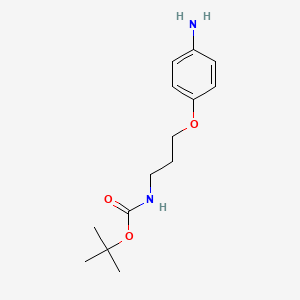![molecular formula C10H14O5 B3005438 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid CAS No. 91950-60-6](/img/structure/B3005438.png)
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid, is a spirocyclic compound characterized by the presence of an oxygen atom within the spirocyclic framework. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related oxaspiro compounds, which can be used to infer some aspects of the target compound's chemistry.
Synthesis Analysis
The synthesis of related oxaspiro compounds involves electrophilic amination reactions, as described in the first paper. The reaction of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds, such as malonic and cyanoacetic acid derivatives, leads to the formation of intermediate compounds that can undergo further stabilization reactions, including intramolecular nucleophilic attacks and ring transformations . Although the synthesis of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid is not explicitly mentioned, similar strategies could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of oxaspiro compounds is confirmed using instrumental methods such as NMR and mass spectrometry. For instance, the substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids exhibit specific NMR signals that correspond to the structure of the molecule, including signals for the methylene group, aromatic protons, and NHCO urea fragment . These techniques would also be applicable for analyzing the structure of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid.
Chemical Reactions Analysis
The oxaspiro compounds can undergo various chemical reactions. For example, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate can be de-ethoxycarbonylated to yield 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid nitrile, which can then be converted into a thioamide and subsequently into thiazoles . These reactions demonstrate the reactivity of the oxaspiro framework and suggest that 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid could also participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxaspiro compounds are often determined by their functional groups and the spirocyclic structure. The papers provided do not directly discuss the properties of 7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid, but they do mention that the antimicrobial activity of certain oxaspiro compounds has been evaluated, with some showing the ability to inhibit the growth of Candida albicans and sensitivity to Staphylococcus aureus and Bacillus subtilis . These biological activities are significant as they suggest potential applications for oxaspiro compounds in medicinal chemistry.
Applications De Recherche Scientifique
Efficient Synthesis Applications
- A model study for the synthesis of anisatin involved the creation of 2-oxaspiro[3.5]nonane and its derivatives from methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone, showcasing the potential for efficient synthesis processes in organic chemistry (Kato, Kitahara, & Yoshikoshi, 1985).
Spirocyclic Oxetane-Fused Compounds
- The synthesis of 2-oxa-7-azaspiro[3.5]nonane and its conversion into spirocyclic oxetanes and related compounds highlights its application in creating complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).
Derivatives for Chemical Transformations
- Diethyl esters of 2-oxo-1-oxaspiro[4.5]decan-3,4-dicarboxylic acids and related compounds have been synthesized and transformed, demonstrating their utility in various chemical transformations and the creation of new chemical entities (Kuroyan, Pogosyan, & Grigoryan, 1995).
Nucleophilic Ring Opening Reactions
- Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate was used in nucleophilic ring-opening reactions, forming functionalized 2-oxaspiro[4.4]nonane derivatives, which are significant in the development of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Role in Solid-Phase Synthesis
- The compound has shown potential in solid-phase synthesis, particularly in the synthesis of base-sensitive oligonucleotides, demonstrating its utility in more complex chemical syntheses (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
Propriétés
IUPAC Name |
7-oxaspiro[3.5]nonane-2,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-7(12)10(8(13)14)5-9(6-10)1-3-15-4-2-9/h1-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJNIDAPJWNQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)
![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)
![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)


![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)



![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)